molecular formula C16H13NO B14044170 Benzenamine, 4-(2-furanyl)-N-phenyl-

Benzenamine, 4-(2-furanyl)-N-phenyl-

Cat. No.: B14044170
M. Wt: 235.28 g/mol
InChI Key: UURJIXMMPRKJJB-UHFFFAOYSA-N
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Description

Benzenamine, 4-(2-furanyl)-N-phenyl-, also known as 4-(2-furanyl)-N-phenylbenzenamine, is an organic compound that belongs to the class of aromatic amines. This compound features a benzene ring substituted with an amine group (benzenamine) and a furan ring attached to the para position of the benzene ring. The presence of both aromatic and heterocyclic components in its structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(2-furanyl)-N-phenyl- typically involves the reaction of aniline derivatives with furan compounds. One common method is the nucleophilic aromatic substitution reaction where an aniline derivative reacts with a furan derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(2-furanyl)-N-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens, nitro groups, or alkyl groups can be introduced using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in concentrated sulfuric acid.

Major Products Formed

    Oxidation: Quinones, nitroso compounds.

    Reduction: Amines, hydroxylamines.

    Substitution: Halogenated benzenamines, nitrobenzenamines.

Scientific Research Applications

Benzenamine, 4-(2-furanyl)-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2-furanyl)-N-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-(2-furanyl)-2-methyl-: Similar structure with a methyl group at the 2-position of the benzene ring.

    Benzenamine, 2-(2-furanyl)-4-nitro-: Contains a nitro group at the 4-position of the benzene ring and a furan ring at the 2-position.

    3-Buten-2-one, 4-(2-furanyl)-: Features a furan ring attached to a butenone structure.

Uniqueness

Benzenamine, 4-(2-furanyl)-N-phenyl- is unique due to its specific substitution pattern, which combines the properties of both aniline and furan derivatives. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-(furan-2-yl)-N-phenylaniline

InChI

InChI=1S/C16H13NO/c1-2-5-14(6-3-1)17-15-10-8-13(9-11-15)16-7-4-12-18-16/h1-12,17H

InChI Key

UURJIXMMPRKJJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=CO3

Origin of Product

United States

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